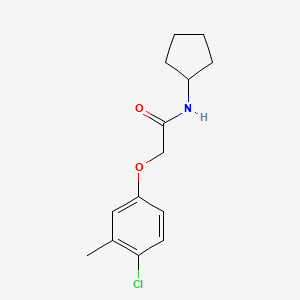
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMU-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMU-212 is a urea derivative and has been shown to possess potent anticancer and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that it is relatively easy to synthesize and can be produced in large quantities. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea research. One area of research could focus on further elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. This could involve studying the interactions of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea with specific enzymes and signaling pathways. Another area of research could focus on optimizing the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea by developing more potent derivatives. Finally, future research could focus on testing the efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in animal models of cancer and inflammatory diseases.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxyaniline with 4-methylpiperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer properties and has been tested against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-12-5-4-11(20-2)10-13(12)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGBLIGWAQXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)



![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)